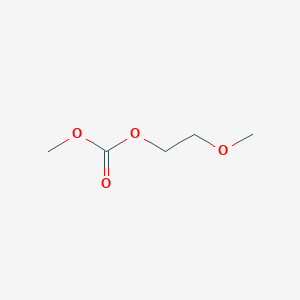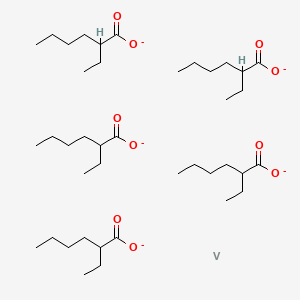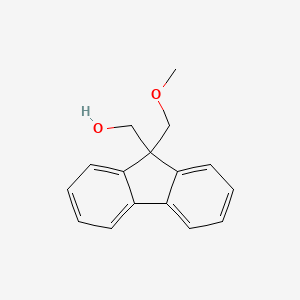
2-Methoxyethyl methyl carbonate
Overview
Description
2-Methoxyethyl methyl carbonate is an organic compound with the molecular formula C5H10O4. It is a carbonate ester derived from methoxyethanol and methanol. This compound is known for its use as a solvent and an intermediate in various chemical reactions, particularly in the field of lithium-ion battery electrolytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl methyl carbonate can be synthesized through the reaction of methoxyethanol with dimethyl carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. The process involves transesterification, where the methoxyethanol reacts with dimethyl carbonate to form this compound and methanol as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sodium methoxide or potassium carbonate can enhance the reaction rate and yield. The product is then purified through distillation to remove any unreacted starting materials and byproducts .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl methyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form methoxyethanol and methanol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Reduction: It can be reduced to form methoxyethanol and methanol under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Methoxyethanol and methanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Reduction: Methoxyethanol and methanol.
Scientific Research Applications
2-Methoxyethyl methyl carbonate has several applications in scientific research:
Lithium-ion Batteries: It is used as a solvent in electrolytes for lithium-ion batteries due to its high dielectric constant and low viscosity, which enhance ion conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the production of polycarbonates and other polymers due to its ability to form stable carbonate linkages.
Mechanism of Action
The primary mechanism of action of 2-methoxyethyl methyl carbonate in lithium-ion batteries involves its role as a solvent in the electrolyte. It facilitates the dissociation of lithium salts, allowing for efficient ion transport between the anode and cathode. The strong interactions between the solvent molecules and lithium ions enhance the overall conductivity of the electrolyte .
Comparison with Similar Compounds
Dimethyl Carbonate: Another carbonate ester used as a solvent and intermediate in organic synthesis.
Ethylene Carbonate: A high dielectric constant solvent used in lithium-ion battery electrolytes.
Propylene Carbonate: Similar to ethylene carbonate but with a lower melting point, making it suitable for low-temperature applications.
Uniqueness: 2-Methoxyethyl methyl carbonate is unique due to its combination of low viscosity and high dielectric constant, which makes it particularly effective in enhancing the performance of lithium-ion batteries. Its ability to form stable carbonate linkages also makes it valuable in polymer chemistry .
Properties
IUPAC Name |
2-methoxyethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-7-3-4-9-5(6)8-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREKRUMBUWKLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632608 | |
| Record name | 2-Methoxyethyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35466-86-5 | |
| Record name | 2-Methoxyethyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyethyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B1612959.png)





